molecular formula C5H9N3S B1180172 annexin CAS No. 130703-39-8

annexin

Número de catálogo: B1180172
Número CAS: 130703-39-8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Annexins are a phylogenetically conserved superfamily of proteins characterized by their ability to bind to biological membranes in a calcium-dependent manner . These cytosolic proteins function as crucial Ca2+-regulated membrane binding modules, serving as sensors and regulators of cellular stress, organizing membrane lipids, and facilitating vital processes such as membrane transport and repair . Their core structure consists of a conserved, slightly bent disc-shaped domain, typically built from four homologous repeats, with calcium and membrane-binding sites located on its convex surface . The variable N-terminal domain, unique to each annexin, confers functional specificity through post-translational modifications and interactions with other proteins, such as those from the S100 family . This compound reagents are indispensable tools for investigating fundamental cellular mechanisms. A primary application is the detection of apoptosis (programmed cell death). In early apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. This compound V binds with high affinity to externally exposed PS in a calcium-dependent process, allowing for the identification and quantification of apoptotic cells when used in conjunction with flow cytometry and viability dyes . Beyond apoptosis research, annexins are critical for studying diverse cellular functions, including membrane dynamics during exo- and endocytosis, the regulation of ion channel activities, and calcium-dependent membrane repair mechanisms that restore cell membrane integrity following injury . Their role as organizers of membrane domains also impacts intracellular signaling pathways and cytoskeletal interactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Número CAS

130703-39-8

Fórmula molecular

C5H9N3S

Sinónimos

annexin

Origen del producto

United States

Aplicaciones Científicas De Investigación

Detection of Apoptosis

Annexin V Assay
One of the primary applications of annexins is in the detection of apoptotic cells. This compound V specifically binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This property allows for the development of assays that can identify apoptotic cells in vitro and in vivo.

  • Flow Cytometry : this compound V is commonly used in flow cytometry alongside propidium iodide to differentiate between live, apoptotic, and necrotic cells. This method provides quantitative data on cell viability and apoptosis rates .
  • Bioluminescent Sensors : Recent advancements have led to the development of bioluminescent this compound probes that enhance sensitivity and specificity for detecting apoptosis in live cells. These biosensors incorporate luciferase technology for real-time monitoring of apoptotic processes .

Therapeutic Applications

Targeted Drug Delivery
this compound A5 has emerged as a promising platform for targeted drug delivery due to its ability to mediate internalization into cells. This property can be exploited for delivering therapeutic agents specifically to apoptotic or necrotic cells, which is particularly useful in cancer therapy.

  • Cancer Treatment : Research indicates that this compound A5 can facilitate the delivery of chemotherapeutic drugs directly into cancer cells undergoing apoptosis, potentially enhancing treatment efficacy while minimizing side effects .
  • Cardiovascular Disease : The internalization properties of this compound A5 are also being explored for treating cardiovascular diseases by targeting damaged cardiac tissues during events like myocardial infarction .

Imaging Techniques

Molecular Imaging
this compound A5 has been utilized as a molecular imaging agent due to its specific binding to apoptotic cells. Radiolabeled forms of this compound A5 are being developed for use in various imaging modalities.

  • Positron Emission Tomography (PET) : Radiolabeled this compound A5 has shown promise as a radiopharmaceutical for visualizing cell death in conditions such as cancer and cardiovascular diseases. This application allows clinicians to monitor disease progression and treatment response effectively .
  • Near-Infrared Fluorescence Imaging : Studies have demonstrated that fluorescently labeled this compound A5 can be used to visualize tumor responses to therapies in animal models, providing insights into the effectiveness of treatments .

Extracellular Vesicles and Biomarkers

Role in Cardiovascular Pathologies
Extracellular vesicles (EVs) derived from cells undergoing apoptosis can serve as biomarkers for various diseases. Annexins play a crucial role in the characterization and isolation of these EVs.

  • Biomarker Discovery : The presence of annexins on EVs can indicate pathological conditions such as myocardial infarction or atherosclerosis. Analyzing these vesicles may lead to new diagnostic tools for cardiovascular diseases .

Case Studies

StudyFocusFindings
Petrovsky et al., 2016Tumor Response ImagingDemonstrated increased fluorescence intensity of this compound A5 post-chemotherapy in tumors, indicating enhanced apoptosis detection capabilities .
Boulanger et al., 2020Cardiovascular BiomarkersIdentified endothelial-derived EVs with annexins as key players in myocardial infarction recovery processes .
Nature Communications, 2017Bioluminescent DetectionDeveloped a novel bioluminescent this compound probe capable of detecting apoptosis both in vitro and in vivo with high sensitivity .

Comparación Con Compuestos Similares

Research Findings and Data

Key Experimental Results

  • Thermal Shift Assays : G-Rg5/Rk1 increase this compound A2’s thermal stability by 8–10°C, confirming direct binding. Mutation at Lys302 (K302A) abolishes this effect .
  • NF-κB Inhibition: G-Rg5 reduces NF-κB luciferase activity by 70% in HepG2 cells, while this compound A2 knockdown enhances this effect by 90% .
  • Apoptosis Induction : G-Rg5/Rk1 activate caspases 3/9, reducing cell viability by 60–80% in this compound A2-high cancers .

Clinical Relevance

  • This compound A2 overexpression is linked to chemotherapy resistance in breast and colorectal cancers .

Métodos De Preparación

Vector Design and Host Selection

The pET-30a(+) expression vector remains the dominant platform for this compound production, particularly for human this compound V (hANXA5). As demonstrated by Logue et al., this system enables high-yield expression in E. coli BL21(DE3) through T7 promoter-driven transcription. The codon-optimized ANXA5 sequence (GenBank accession NM_001154) typically includes a 6xHis tag for initial purification, though tag-free systems have gained prominence for structural studies.

Fed-batch cultivation in bioreactors increases biomass 45-fold compared to shake-flask methods, achieving cell densities of 25-30 OD600 with dissolved oxygen maintained at 30% saturation. Temperature induction protocols vary, with optimal protein folding observed at 25°C for 16 hours post-IPTG induction (0.5 mM final concentration).

Purification Methodologies

Calcium-Dependent Liposome Binding

The classical purification approach exploits this compound's Ca²⁺-dependent phospholipid affinity. Berendes et al. developed a liposome-based method where:

  • Bacterial lysates are mixed with phosphatidylserine-containing liposomes (10 mg/mL) in 2 mM CaCl₂

  • Centrifugation at 100,000×g pellets this compound-bound liposomes

  • Chelation with 5 mM EDTA releases purified this compound

This method achieves >95% purity but requires multiple ultracentrifugation steps, limiting scalability. Recent modifications replace liposomes with ceramic hydroxyapatite columns, reducing processing time by 40% while maintaining binding capacity.

Inclusion Body Refolding Strategies

When expressed at 37°C, 60-70% of recombinant this compound partitions into inclusion bodies. The urea-based refolding protocol involves:

  • Solubilization in 6 M urea (20 mM Tris-HCl, pH 8.0)

  • Rapid 10-fold dilution into refolding buffer (20 mM Tris, 5 mM CaCl₂, 150 mM NaCl)

  • Overnight incubation at 4°C precipitates properly folded this compound

This method yields 35 mg this compound per liter of culture with 98% purity as verified by SDS-PAGE and circular dichroism spectroscopy.

High-Yield Production via Fed-Batch Cultivation

The fed-batch protocol by Elgendy et al. represents the current gold standard for industrial-scale production:

Table 1: Fed-Batch Process Parameters for hANXA5 Production

ParameterValue
Bioreactor Volume5 L
Basal MediumModified M9 + 0.5% Yeast Extract
Feed Solution500 g/L Glucose + 10x M9 Salts
Induction PointOD600 = 25
Harvest Time8 hr Post-Induction
Final Cell Yield120 g DCW/L
Protein Yield28.5 mg/3 g Wet Cells

This system enables single-step purification using MonoQ HR16/10 anion-exchange chromatography (20 mM Tris, pH 8.0 → 1 M NaCl gradient), achieving 99% purity confirmed by MALDI-TOF mass spectrometry.

Tag-Free Purification Innovations

Structural biology applications require tag-free this compound. The Profinity eXact system addresses this through:

  • Fusion with a self-cleaving subtilisin prodomain

  • Nickel affinity capture via intrinsic His-rich region

  • Spontaneous tag removal at 4°C in low-salt buffer

This method produces this compound V with intact N-termini critical for 2D crystal formation, as demonstrated by HS-AFM imaging of p6 symmetric lattices.

Functional Validation Protocols

Apoptosis Detection Assays

Commercial FITC-annexin V kits require rigorous quality control:

Table 2: Key Performance Metrics for this compound V Binding

ParameterAcceptable Range
Ca²⁺ Dependency>90% Signal Inhibition with EDTA
PS Binding Capacity≥5×10⁶ Cells/μg Protein
Necrotic Cell Binding<5% vs. 7-AAD+ Population
Lot-to-Lot VariabilityCV <15% (n=3)

Flow cytometry validation using camptothecin-treated Jurkat cells should show ≥80% this compound V+/PI- population in early apoptosis models.

MicroBead-Based Industrial Purification

The Miltenyi this compound V MicroBead Kit enables clinical-scale production:

  • Crude lysate incubation with magnetic this compound V conjugates (2 μL/10⁷ cells)

  • MACS Column separation in 1X Binding Buffer (20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂)

  • Elution with EDTA-containing buffer achieves 85-90% purity in <2 hours

This system processes 10¹⁰ cells/hour, making it suitable for GMP-compliant manufacturing.

Stability and Formulation Considerations

Lyophilized this compound maintains activity for 24 months at -80°C when stored with:

  • 5% Trehalose (cryoprotectant)

  • 0.1% Tween 20 (prevent aggregation)

  • 10 mM HEPES (pH 7.4 buffer)

Reconstituted solutions retain full PS-binding capacity for 72 hours at 4°C or 6 months at -20°C in 50% glycerol .

Q & A

Q. What experimental protocols are recommended for detecting apoptosis using annexin V in flow cytometry?

this compound V binds to phosphatidylserine (PS) exposed on apoptotic cell membranes. A standard protocol involves:

  • Double staining : Combine Alexa Fluor™ 647-conjugated this compound V with propidium iodide (PI) to distinguish early apoptosis (this compound V+/PI−) from late apoptosis/necrosis (this compound V+/PI+) .
  • Controls : Include unstained cells, single-stained controls, and camptothecin-treated positive controls (e.g., 4-hour treatment for Jurkat cells) .
  • Data acquisition : Use flow cytometry systems like BD LSRFortessa™ and analyze data with FlowJo™ software. Ensure statistical rigor via triplicate experiments and one-way ANOVA (p < 0.05) .

Q. How can researchers validate this compound V antibody specificity in Western blot or immunofluorescence?

  • Antibody validation : Use recombinant proteins or knockout cell lines to confirm target specificity. For example, Anti-Annexin V/ANXA5 antibody [EPR3980] shows specificity in JAR cells via immunocytochemistry at 1:50 dilution (2.2 µg/ml) .
  • Cross-reactivity checks : Compare results across species (human, mouse) and isoforms (this compound A1–A13) to rule off-target binding .

Advanced Research Questions

Q. How to address contradictory data in this compound V-based apoptosis assays across cell types or treatment conditions?

Contradictions may arise from:

  • Timing differences : PS exposure kinetics vary by cell type (e.g., cancer vs. primary cells). Optimize treatment duration (e.g., 4–24 hours) .
  • Membrane integrity : Use viability dyes (PI, 7-AAD) and calibrate gating thresholds to exclude necrotic cells .
  • Complementary assays : Validate with caspase-3 activation or TUNEL assays to confirm apoptosis .

Q. What structural features of this compound proteins influence their calcium-dependent membrane binding?

Annexins share a conserved core of four repeats (8–70 amino acids each). Key determinants include:

  • Repeat 3 variability : Unique loop regions between helices a and b in repeat 3 mediate isoform-specific interactions (e.g., this compound A1 vs. A5) .
  • Calcium-binding sites : Predicted helices a, c, d, e contain conserved hydrophobic residues critical for Ca²⁺-dependent membrane association .
  • Docking analysis : Surflex-Dock simulations reveal binding affinities of ligands (e.g., EGCG) to this compound V’s PS-binding domains (PDB: 2H0K) .

Q. How to design studies investigating this compound A1’s role in cancer metastasis and therapeutic resistance?

  • Clinical correlations : Analyze this compound A1 expression in patient tissues (e.g., lung/lymphoma) via IHC or qPCR, correlating with survival outcomes .
  • Mechanistic validation : Use siRNA knockdown in vitro to assess impacts on invasion (transwell assays) or chemoresistance (IC₅₀ shifts) .
  • Data integration : Cross-reference with transcriptomic datasets (e.g., TCGA) to identify co-expressed pathways (e.g., HSP90-beta) .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for interpreting this compound-related data in multi-group experiments?

  • Parametric tests : Apply one-way ANOVA with post-hoc Tukey tests for normally distributed data (mean ± SE) .
  • Non-parametric alternatives : Use Kruskal-Wallis tests for skewed distributions (e.g., this compound expression in heterogeneous tumor samples) .
  • Power analysis : Ensure sample sizes (n ≥ 6 biological replicates) to detect ≥20% differences in apoptosis rates .

Q. How to resolve discrepancies between this compound V staining and functional apoptosis readouts (e.g., caspase activation)?

  • Time-course studies : Track PS exposure and caspase-3 cleavage at multiple timepoints to identify temporal mismatches .
  • Inhibitor experiments : Treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-dependent vs. -independent apoptosis .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound-related experiments for publication?

  • Detailed methods : Specify antibody clones (e.g., EPR3980), concentrations, and equipment settings (e.g., BD LSRFortessa™ laser voltages) .
  • Raw data deposition : Submit flow cytometry .FCS files or docking simulation parameters as supplementary materials .
  • Reagent validation : Cite commercial sources (e.g., Abcam, BD Pharmingen™) and lot numbers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.